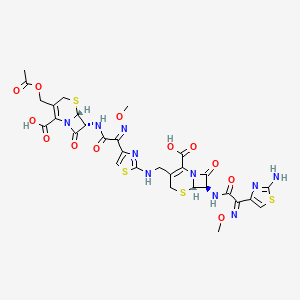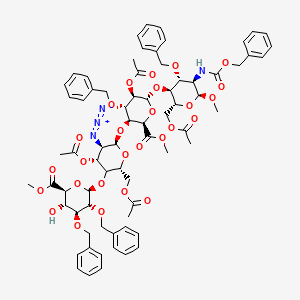
rac cis-Moxifloxacin-d4 Hydrochloride (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac cis-Moxifloxacin-d4 Hydrochloride, also known as Actira-d4 or Avalox-d4, is a labeled fluorinated quinolone antibacterial . It has a molecular weight of 441.92 and a molecular formula of C21H21D4ClFN3O4 .
Molecular Structure Analysis
The molecular structure of rac cis-Moxifloxacin-d4 Hydrochloride is represented by the formula C21H21D4ClFN3O4 . This indicates that the molecule is composed of carbon ©, hydrogen (H), deuterium (D), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
Rac cis-Moxifloxacin-d4 Hydrochloride is a solid substance that is soluble in water . It should be stored at -20° C and has a melting point of 224-226° C (dec.) .Applications De Recherche Scientifique
1. Ophthalmic Treatment
Moxifloxacin hydrochloride, a broad-spectrum 8-methoxyfluoroquinolone, is used in ophthalmology. It's effective in terminating bacterial growth by binding to essential bacterial enzymes involved in DNA replication, translation, repair, and recombination. This application is vital in treating bacterial eye infections, showcasing its role in ocular health (Miller, 2008).
2. Antibacterial Activity
Research into moxifloxacin hydrochloride’s interaction with human corneal fibroblasts reveals insights into its antibacterial mechanisms. Studies have shown that it can induce changes in cell migration and potentially affect wound healing in the eye, contributing to its antibacterial properties (Chen & Chang, 2021).
3. Electrochemical Sensing
Advancements in the development of sensitive electrochemical sensors for moxifloxacin hydrochloride detection have significant implications. These sensors, based on carbon paste modified with silver nanoparticles, offer potential in biological sensing and drug monitoring (Fekry, 2017).
4. Molecularly Imprinted Polymer Development
Moxifloxacin hydrochloride has been used to develop molecularly imprinted polymers for specific recognition and quantification in different matrices. This has applications in detecting and quantifying the drug in various forms, contributing to quality control and pharmaceutical research (Hammam, Wagdy, & El Nashar, 2018).
5. Pulmonary Inhalation Aerosol Delivery
The design and development of respirable antibiotics such as moxifloxacin hydrochloride for pulmonary inhalation aerosol delivery are significant in treating respiratory infections. This research highlights the potential for targeted dry powder inhalation delivery as a pulmonary nanomedicine (Duan et al., 2013).
Propriétés
Numéro CAS |
1217802-65-7 |
|---|---|
Nom du produit |
rac cis-Moxifloxacin-d4 Hydrochloride (Major) |
Formule moléculaire |
C21H25ClFN3O4 |
Poids moléculaire |
441.921 |
Nom IUPAC |
7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2; |
Clé InChI |
IDIIJJHBXUESQI-RPKOYQESSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Synonymes |
rac cis 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro_x000B_-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4 Hydrochloride; BAY-12-8039-d4; Actira-d4; Avalox-d4; Proflox-d4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)




![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)

![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)
